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molecular formula C13H14N2O2 B8403127 5-Methyl-1-phenethylpyrazole-3-carboxylic acid

5-Methyl-1-phenethylpyrazole-3-carboxylic acid

Cat. No. B8403127
M. Wt: 230.26 g/mol
InChI Key: GVUZEVNYCRDHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05612477

Procedure details

Ethyl 5-methyl-1-phenethylpyrazole-3-carboxylate (3.84 g, 14.9 mM) in ethanol (30 ml) with sodium hydroxide (0.6 g 14.9 mM) was stirred at room temperature for 3 days. The mixture was then diluted with ethyl acetate and water and the layers separated. The organic phase was further extracted with water. The combined aqueous extracts were acidified to pH 2.0 with 5M hydrochloric acid and extracted with dichloromethane. The organic extracts were dried (MgSO4) and evaporated to give the title compound (3.24 g, 95%); νmax (CH2Cl2) 1759 and 1699 cm-1 ; δH (CDCl3) 1.91 (3H, s), 3.16 (2H, t, J7 Hz), 4.31 (2H, t, J7 Hz), 6.54 (1H, s), 6.98-7.10 (2H, m), and 7.20-7.37 (3H, m).
Name
Ethyl 5-methyl-1-phenethylpyrazole-3-carboxylate
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[C:4]([C:15]([O:17]CC)=[O:16])[CH:3]=1.[OH-].[Na+]>C(O)C.C(OCC)(=O)C.O>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:5]=[C:4]([C:15]([OH:17])=[O:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 5-methyl-1-phenethylpyrazole-3-carboxylate
Quantity
3.84 g
Type
reactant
Smiles
CC1=CC(=NN1CCC1=CC=CC=C1)C(=O)OCC
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was further extracted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NN1CCC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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